N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C27H25N3O3 and its molecular weight is 439.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure
The compound features several notable structural components:
- Biphenyl moiety : Enhances hydrophobic interactions.
- Pyridazine ring : Contributes to biological activity through its electron-withdrawing properties.
- Methoxy group : Improves solubility and may influence pharmacokinetics.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation reactions involving biphenyl derivatives and pyridazine precursors.
- Refluxing techniques to facilitate the formation of the butanamide linkage.
- Solvent-assisted methods to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown promising results against:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Studies reveal:
- Inhibition of pro-inflammatory cytokines : Reduces levels of TNF-alpha and IL-6 in activated macrophages.
- Time-dependent anti-inflammatory activity : Demonstrated in models of acute inflammation.
Analgesic Activity
The compound has also shown analgesic properties in animal models, indicating its potential use in pain management. Specific findings include:
- Reduction in pain response in formalin-induced nociceptive models.
- Comparison with standard analgesics like ibuprofen showed comparable efficacy.
The biological activity of this compound is believed to arise from several mechanisms:
- Inhibition of bacterial cell wall synthesis : Similar to beta-lactam antibiotics.
- Modulation of inflammatory pathways : By interfering with NF-kB signaling.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4PP-16 | Piperidinyl core | Antimicrobial |
4PP-17 | Dimethylamino group | Reduced activity |
4PP-18 | Ester substitution | Loss of activity |
4PP-31 | Naphthyl group | Active against TB |
4PP-34 | Oxygen heterocycle | Less active |
This table highlights the unique aspects of this compound compared to structurally similar compounds, emphasizing its diverse biological applications.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays. For instance:
- Study on antibacterial activity : A controlled trial demonstrated a significant reduction in bacterial load in infected wounds treated with the compound compared to controls.
- Inflammation model study : In a murine model of arthritis, treatment with the compound resulted in decreased joint swelling and pain scores.
Eigenschaften
IUPAC Name |
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-33-22-15-13-21(14-16-22)24-17-18-27(32)30(29-24)19-7-12-26(31)28-25-11-6-5-10-23(25)20-8-3-2-4-9-20/h2-6,8-11,13-18H,7,12,19H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEBKSCLAYPWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.